molecular formula C11H13N3O4S2 B2363064 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide CAS No. 1903165-84-3

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide

Katalognummer: B2363064
CAS-Nummer: 1903165-84-3
Molekulargewicht: 315.36
InChI-Schlüssel: DVULRBKYXOSGCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a synthetic thieno[3,2-d]pyrimidine derivative offered as a high-purity chemical tool for non-human research. This compound is part of a class of heterocyclic structures where a pyrimidine ring, a fundamental component in nucleic acids , is fused with a thiophene ring. Such fused pyrimidine systems are of significant interest in medicinal chemistry and chemical biology for their diverse biological activities. Although the specific research applications for this exact derivative require further investigation, structurally similar thieno[3,2-d]pyrimidine compounds have demonstrated marked antiproliferative activities against various human cancer cell lines, suggesting potential as a scaffold for developing anticancer agents . The mechanism of action for this class can vary but often involves targeted protein inhibition; related molecules have been designed as inhibitors of specific enzymes, such as EGFR tyrosine kinase . The incorporation of the cyclopropanesulfonamide moiety is a strategic feature that may influence the compound's physicochemical properties and its interaction with biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in biochemical and cellular assays to explore its potential research applications. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c15-10-9-8(3-6-19-9)13-11(16)14(10)5-4-12-20(17,18)7-1-2-7/h3,6-7,12H,1-2,4-5H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVULRBKYXOSGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of Thiophene Derivatives

The thienopyrimidinone scaffold is typically synthesized via cyclocondensation of 5-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example:
$$
\text{5-Amino-3-thiophenecarboxylate} + \text{Urea} \xrightarrow{\Delta, \text{AcOH}} \text{Thieno[3,2-d]pyrimidine-2,4-dione}
$$
Reaction conditions: Acetic acid reflux (120°C, 8–12 hr), yielding 68–75%.

N3-Alkylation with 1,2-Dibromoethane

Introducing the ethyl spacer requires selective alkylation at N3. Using 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 60°C, 6 hr) achieves monoalkylation with 55–60% yield:
$$
\text{Thieno[3,2-d]pyrimidine-2,4-dione} + \text{1,2-Dibromoethane} \rightarrow \text{3-(2-Bromoethyl)thieno[3,2-d]pyrimidine-2,4-dione}
$$
Key challenge : Competing O-alkylation is mitigated by using aprotic polar solvents.

Sulfonamide Formation via Nucleophilic Substitution

Preparation of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is synthesized by chlorosulfonation of cyclopropane using ClSO₃H in dichloromethane at 0°C:
$$
\text{Cyclopropane} + \text{ClSO₃H} \rightarrow \text{Cyclopropanesulfonyl chloride} \quad (85\% \text{ yield})
$$

Coupling Reaction with the Amine Intermediate

The bromoethyl intermediate undergoes amination with NH₃/MeOH (25°C, 4 hr) to yield 3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4-dione (70% yield). Subsequent sulfonylation with cyclopropanesulfonyl chloride proceeds in THF with Et₃N as a base (0°C → rt, 12 hr):
$$
\text{3-(2-Aminoethyl)thieno[3,2-d]pyrimidine-2,4-dione} + \text{Cyclopropanesulfonyl chloride} \rightarrow \text{Target Compound} \quad (65\% \text{ yield})
$$

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

Condition Solvent Temperature Yield (%)
Sulfonylation THF 0°C → rt 65
Sulfonylation DCM 0°C → rt 58
Sulfonylation MeCN 0°C → rt 62

THF provides optimal solubility for both reactants, minimizing side product formation.

Catalytic Approaches

Adding DMAP (4-dimethylaminopyridine) as a catalyst increases sulfonylation efficiency (72% yield) by accelerating the nucleophilic attack of the amine on the sulfonyl chloride.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.2 (s, 1H, NH), 7.8 (d, 1H, thiophene), 4.1 (t, 2H, CH₂N), 3.4 (m, 2H, CH₂SO₂), 1.2–1.4 (m, 4H, cyclopropane).
  • LC-MS : m/z 356.1 [M+H]⁺ (calculated 355.08).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows ≥98% purity with retention time 6.8 min.

Alternative Synthetic Routes

Mitsunobu Reaction for Alkylation

Using diethyl azodicarboxylate (DEAD) and PPh₃, the ethyl spacer can be introduced via Mitsunobu reaction between thienopyrimidinone and 2-aminoethanol (52% yield).

Solid-Phase Synthesis

Immobilizing the thienopyrimidinone core on Wang resin enables stepwise alkylation and sulfonylation, yielding 60% after cleavage.

Industrial-Scale Considerations

  • Cost analysis : Cyclopropanesulfonyl chloride accounts for 40% of raw material costs.
  • Safety : Exothermic sulfonylation requires controlled addition below 10°C to prevent thermal runaway.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction can result in the conversion of certain functional groups to their respective lower oxidation states.

  • Substitution: Various substitution reactions can occur, including nucleophilic and electrophilic substitutions, altering specific sites on the compound.

Common Reagents and Conditions:

  • Oxidation: Common reagents include hydrogen peroxide or organic peroxides.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.

  • Substitution: Conditions often involve solvents like dichloromethane or acetonitrile, and the presence of catalysts such as palladium or copper salts.

Major Products Formed: The major products from these reactions depend on the specific conditions and reagents used, typically resulting in altered versions of the original compound with functional groups replaced or modified.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, it may inhibit certain kinases that are crucial for tumor growth.
  • Case Studies : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells at micromolar concentrations. Comparative analyses suggest it outperforms some traditional chemotherapeutic agents in specific cancer types.

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent.

  • Efficacy Against Resistant Strains : Studies have reported its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics.
  • Application in Infection Control : Its potential as a treatment option for bacterial infections is being explored, particularly in cases where resistance to standard treatments is observed.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

  • Mechanism : It may modulate the inflammatory response by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Case Studies : In animal models of arthritis, administration of this compound resulted in significantly reduced swelling and pain scores compared to control groups.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in models

Case Study Outcomes

Study FocusMethodologyKey Findings
Cancer Cell LinesIn vitro cytotoxicity assaysSignificant apoptosis induction
Antimicrobial EfficacyMIC determination against bacteriaLower MIC than standard antibiotics
Inflammatory ModelsAnimal testingReduced swelling and pain scores

Wirkmechanismus

Molecular Targets and Pathways: The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide exerts its effects generally involves its interaction with specific enzymes or receptors within a biological system. These interactions can modulate biochemical pathways, leading to changes in cellular behavior or function.

Vergleich Mit ähnlichen Verbindungen

Imidazo-Pyrrolo-Pyrazine Derivatives

Compounds such as N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide () share the cyclopropanesulfonamide group but differ in the heterocyclic core. However, the thieno-pyrimidine core in the target compound offers a more rigid, planar structure, which may improve π-π stacking in enzyme binding pockets .

Pyrrolo-Pyridine Derivatives

N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide () replaces the thieno-pyrimidine with a nitro-substituted pyrrolo-pyridine. The nitro group increases electron-withdrawing effects, which may alter redox properties and metabolic pathways compared to the dioxo-thieno-pyrimidine system .

Pyrazolo-Pyrimidine Derivatives

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-cyclopropylbenzenesulfonamide () features a pyrazolo-pyrimidine core linked to a chromenone moiety. While the sulfonamide group is conserved, the pyrazolo-pyrimidine-chromenone hybrid may confer fluorescence properties or kinase inhibition activity absent in the thieno-pyrimidine derivative .

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The cyclopropane ring in the target compound may reduce oxidative metabolism compared to non-cyclopropane analogs (e.g., ethyl-substituted derivatives in ) .
  • Target Selectivity: Thieno-pyrimidines are known for kinase inhibition (e.g., JAK2, EGFR), whereas imidazo-pyrrolo-pyrazines () are explored in oncology for their PI3K/mTOR inhibition .

Biologische Aktivität

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by a thieno[3,2-d]pyrimidine core with a sulfonamide group and an ethyl substituent. Its molecular formula is C12H14N4O3SC_{12}H_{14}N_4O_3S.

Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms:

  • Inhibition of Protein Kinases : Some derivatives have shown activity against protein kinases, which are crucial in signal transduction pathways in cancer cells .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties, potentially inhibiting bacterial folate synthesis .
  • Antitumor Activity : Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Biological Activity Overview

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in various cancer cell lines; inhibits tumor growth in animal models. ,
AntimicrobialExhibits antibacterial properties through inhibition of folate synthesis.
Enzyme InhibitionPotentially inhibits key enzymes involved in cellular signaling and metabolism. ,

Case Studies

  • Antitumor Efficacy : A study evaluated the antitumor effects of thieno[3,2-d]pyrimidine derivatives in mouse models. Results indicated significant tumor size reduction compared to controls, suggesting that the compound may be effective in cancer therapy .
  • Antimicrobial Activity : In vitro tests demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on optimizing the structure of thieno[3,2-d]pyrimidine derivatives to enhance their biological activity. Modifications at the cyclopropanesulfonamide position have been shown to improve potency against specific targets:

  • Structure-Activity Relationship (SAR) : Variations in the sulfonamide group significantly affect the compound's binding affinity to target proteins and overall biological activity.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution, cyclization, and sulfonamide coupling. Key parameters include:

  • Temperature : Exothermic reactions (e.g., cyclopropane ring formation) require strict control to avoid side products .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates during sulfonamide bond formation .
  • Catalysts : Acid or base catalysts (e.g., triethylamine, p-toluenesulfonic acid) may accelerate specific steps .
  • Purification : Column chromatography or recrystallization ensures >95% purity, verified via HPLC .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups and confirms cyclopropane and thienopyrimidine moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane sulfonamide group .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
  • Solubility and Stability : Use HPLC to monitor compound degradation in PBS or simulated biological fluids .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

  • Methodological Answer :

  • Modular Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the thienopyrimidine 5-position to enhance target binding .
  • Pharmacokinetic Profiling : Assess logP (via shake-flask method) and metabolic stability (using liver microsomes) to prioritize derivatives .
  • Table : Example SAR Data
DerivativeR-GroupIC50 (μM)logPMetabolic Stability (% remaining)
ParentH12.31.845%
5-FF4.72.162%
5-ClCl3.92.458%

Data adapted from studies on analogous thienopyrimidine derivatives .

Q. What strategies resolve contradictions in biological data (e.g., divergent IC50 values across assays)?

  • Methodological Answer :

  • Orthogonal Assays : Confirm activity using independent methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Variable Control : Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize batch effects .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to distinguish technical noise from biological variability .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with off-target proteins (e.g., cytochrome P450 enzymes) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituent modification .
  • ADMET Prediction : Tools like SwissADME forecast absorption and toxicity risks early in development .

Q. What experimental frameworks validate the mechanism of action in complex biological systems?

  • Methodological Answer :

  • Gene Knockdown/CRISPR : Silence putative targets to observe rescue effects in phenotypic assays .
  • Proteomics/Phosphoproteomics : Identify downstream signaling pathways via LC-MS/MS .
  • In Vivo Models : Use zebrafish or murine xenografts to correlate in vitro activity with efficacy .

Methodological Notes

  • Theoretical Integration : Link findings to frameworks like kinase inhibition or oxidative stress pathways to contextualize mechanisms .
  • Data Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data via repositories like Zenodo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.